1,1-dimethoxy-2-methylcyclopentane 1,1-dimethoxy-2-methylcyclopentane
Brand Name: Vulcanchem
CAS No.: 76430-23-4
VCID: VC11524696
InChI: InChI=1S/C8H16O2/c1-7-5-4-6-8(7,9-2)10-3/h7H,4-6H2,1-3H3
SMILES: CC1CCCC1(OC)OC
Molecular Formula: C8H16O2
Molecular Weight: 144.2

1,1-dimethoxy-2-methylcyclopentane

CAS No.: 76430-23-4

Cat. No.: VC11524696

Molecular Formula: C8H16O2

Molecular Weight: 144.2

Purity: 95

* For research use only. Not for human or veterinary use.

1,1-dimethoxy-2-methylcyclopentane - 76430-23-4

Specification

CAS No. 76430-23-4
Molecular Formula C8H16O2
Molecular Weight 144.2
IUPAC Name 1,1-dimethoxy-2-methylcyclopentane
Standard InChI InChI=1S/C8H16O2/c1-7-5-4-6-8(7,9-2)10-3/h7H,4-6H2,1-3H3
SMILES CC1CCCC1(OC)OC

Introduction

Structural Characteristics

Molecular Architecture

1,1-Dimethoxy-2-methylcyclopentane features a cyclopentane ring substituted with two methoxy groups (-OCH₃) at the 1-position and a methyl group (-CH₃) at the 2-position. The molecular formula C₈H₁₆O₂ corresponds to a molar mass of 144.21 g/mol. The SMILES notation (CC1CCCC1(OC)OC) and InChIKey (MGPXYHNVLGYESX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

The cyclopentane ring adopts a non-planar conformation to minimize angle strain, with the methoxy and methyl substituents influencing ring puckering. Computational models predict a chair-like conformation for the spirocyclic system, though experimental validation via X-ray crystallography remains pending .

Synthesis and Preparation

Acetalization Strategies

A plausible synthetic route involves the acid-catalyzed acetalization of 2-methylcyclopentanone with methanol. This method, analogous to the synthesis of 1,1-dimethoxyethane , would proceed via nucleophilic attack of methanol on the protonated carbonyl group, followed by elimination of water to form the acetal .

Reaction Scheme:

2-Methylcyclopentanone+2CH3OHH+1,1-Dimethoxy-2-methylcyclopentane+H2O\text{2-Methylcyclopentanone} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{1,1-Dimethoxy-2-methylcyclopentane} + \text{H}_2\text{O}

Pinacol-like Rearrangements

Physical and Chemical Properties

Collision Cross-Section Data

Ion mobility spectrometry (IMS) predictions for 1,1-dimethoxy-2-methylcyclopentane adducts reveal collision cross-sections (CCS) ranging from 131.3 Ų ([M+H]⁺) to 141.6 Ų ([M+NH₄]⁺). These values, derived from PubChemLite , highlight the compound’s conformational flexibility and potential utility in mass spectrometry-based analyses.

Table 1: Predicted Collision Cross-Sections for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺145.12232131.3
[M+Na]⁺167.10426141.2
[M+NH₄]⁺162.14886141.6

Spectroscopic Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the [M+H]⁺ ion (m/z 145.12232) would confirm the molecular formula. Fragmentation patterns are expected to include losses of methoxy radicals (·OCH₃, m/z 93) and methyl groups, consistent with cleavage of the cyclopentane ring .

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals include:

  • Methoxy protons: Two singlet resonances at δ 3.2–3.4 ppm (integration: 6H).

  • Methyl group: A triplet (J = 6.5 Hz) at δ 1.1–1.3 ppm (3H) due to coupling with adjacent cyclopentane protons.

  • Ring protons: Multiplet signals between δ 1.5–2.2 ppm (6H) .

¹³C NMR would display quaternary carbons for the methoxy-bearing carbon (δ 105–110 ppm) and the methyl-substituted carbon (δ 25–30 ppm) .

Applications in Organic Synthesis

Protecting Group Strategies

The geminal methoxy groups serve as a robust protecting strategy for carbonyl functionalities. For example, in the synthesis of pyrimido-triazinones, analogous acetals act as one-carbon synthons, enabling controlled reactivity at the α-position .

Stereochemical Studies

Yeast-mediated reductions of related cyclopentanones (e.g., 2-(3',4'-dimethoxy-cinnamyl)-2-methylcyclopentane-1,3-dione) produce stereoisomers with defined configurations (2S,3S and 2R,3S) . These findings suggest that 1,1-dimethoxy-2-methylcyclopentane could serve as a substrate for exploring stereoselective transformations.

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